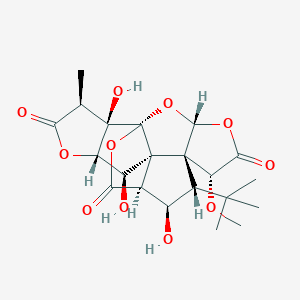

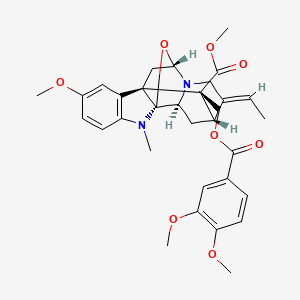

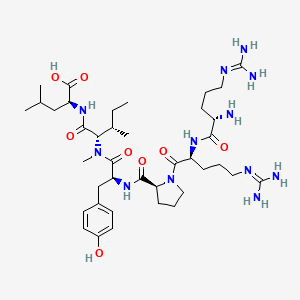

11-Hexanoyloxy-N-n-propylnoraporphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-ヘキサノイルオキシ-N-n-プロピルノルアポモルフィンは、ドーパミンD2受容体とセロトニン5-HT1A受容体のデュアルリガンドとしての可能性で知られる合成化合物です 。この化合物は、神経学的および精神医学的疾患の文脈で特に薬理学的特性について研究されてきた、一連の分子の一部です。

準備方法

11-ヘキサノイルオキシ-N-n-プロピルノルアポモルフィンの合成には、ノルアポモルフィンコア構造の調製から始まるいくつかのステップが含まれます。 ヘキサノイルオキシ基はエステル化反応によって導入され、N-n-プロピル基はアルキル化反応によって付加されます 。触媒、溶媒、温度制御などの特定の反応条件は、高収率と純度を達成するために重要です。工業生産方法には、化合物の品質を維持しながら生産をスケールアップするために、これらの合成経路の最適化が含まれる場合があります。

化学反応の分析

11-ヘキサノイルオキシ-N-n-プロピルノルアポモルフィンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は分子上の官能基を修飾し、薬理学的特性を変化させる可能性があります。

還元: 還元反応は、化合物の酸化状態を修飾するために使用でき、生物学的標的との反応性と相互作用に影響を与えます。

これらの反応の一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究の応用

化学: これは、ノルアポモルフィン誘導体の構造活性相関を研究するためのモデル化合物として役立ちます。

生物学: この化合物のドーパミンとセロトニン受容体との相互作用は、神経伝達と受容体薬理学を研究するための貴重なツールになります。

医学: デュアルリガンド特性により、統合失調症やうつ病などの神経学的および精神医学的疾患の治療に潜在的な治療上の応用があります.

産業: この化合物のユニークな特性は、新しい医薬品や化学製品の開発に活用される可能性があります。

科学的研究の応用

Chemistry: It serves as a model compound for studying the structure-activity relationships of noraporphine derivatives.

Biology: The compound’s interaction with dopamine and serotonin receptors makes it a valuable tool for studying neurotransmission and receptor pharmacology.

Industry: The compound’s unique properties may be leveraged in the development of new pharmaceuticals and chemical products.

作用機序

11-ヘキサノイルオキシ-N-n-プロピルノルアポモルフィンの作用機序には、ドーパミンD2受容体とセロトニン5-HT1A受容体への結合が含まれます。デュアルリガンドとして機能することにより、これらの受容体の活性を調節し、神経伝達とシグナル伝達経路に影響を与えることができます。 関与する分子標的と経路には、アデニル酸シクラーゼ活性の阻害と細胞内カルシウムレベルの調節が含まれます .

類似の化合物との比較

11-ヘキサノイルオキシ-N-n-プロピルノルアポモルフィンは、以下のような他のノルアポモルフィン誘導体と比較できます。

N-プロピルノルアポモルフィン-11-O-イルカルボン酸エステル: これらの化合物もドーパミンとセロトニン受容体のデュアルリガンドとして機能しますが、薬物動態と薬力学のプロファイルが異なる場合があります.

2,10,11-トリヒドロキシ-N-プロピル-ノルアポモルフィン: この化合物は、別のノルアポモルフィン誘導体であり、異なる受容体結合特性と潜在的な治療的応用を持っています.

11-ヘキサノイルオキシ-N-n-プロピルノルアポモルフィンのユニークさは、特定のエステルとアルキル基にあり、これらの基はユニークな薬理学的特性と受容体との相互作用を付与します。

類似化合物との比較

11-Hexanoyloxy-N-n-propylnoraporphine can be compared with other noraporphine derivatives, such as:

N-Propylnoraporphin-11-O-yl carboxylic esters: These compounds also act as dual ligands for dopamine and serotonin receptors but may have different pharmacokinetic and pharmacodynamic profiles.

2,10,11-Trihydroxy-N-propyl-noraporphine: This compound is another noraporphine derivative with distinct receptor binding properties and potential therapeutic applications.

The uniqueness of this compound lies in its specific ester and alkyl groups, which confer unique pharmacological properties and receptor interactions.

特性

分子式 |

C25H31NO2 |

|---|---|

分子量 |

377.5 g/mol |

IUPAC名 |

[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] hexanoate |

InChI |

InChI=1S/C25H31NO2/c1-3-5-6-13-23(27)28-22-12-8-10-19-17-21-24-18(14-16-26(21)15-4-2)9-7-11-20(24)25(19)22/h7-12,21H,3-6,13-17H2,1-2H3/t21-/m1/s1 |

InChIキー |

IHDFATFMTYOPPY-OAQYLSRUSA-N |

異性体SMILES |

CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC |

正規SMILES |

CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)

![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)

![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)

![1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea](/img/structure/B10839939.png)

![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)